molecular formula C19H16N2O2 B5114348 N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide

N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide

Cat. No.: B5114348
M. Wt: 304.3 g/mol
InChI Key: JRXCUUSMADTAEP-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and 3-aminopyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-(benzyloxy)benzaldehyde with 3-aminopyridine under mild acidic conditions.

    Cyclization: The Schiff base undergoes cyclization to form the desired pyridine-3-carboxamide derivative. This step may require the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial to achieve high productivity and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer treatment.

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Molecular docking studies have suggested strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), indicating its potential to disrupt key cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Pyridine-2(H)-one derivatives
  • Nicotinonitrile derivatives

Uniqueness

N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide stands out due to its specific structural features, such as the benzyloxy group and the pyridine-3-carboxamide linkage. These features contribute to its unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(16-7-4-12-20-13-16)21-17-8-10-18(11-9-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXCUUSMADTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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